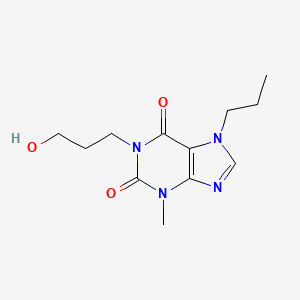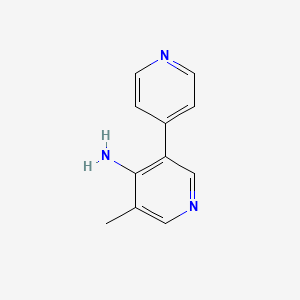
N6-Methyladenosine-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-Methyladenosine-13C is a labeled isotope of N6-Methyladenosine, a prevalent RNA modification found in eukaryotic cells. This compound is used extensively in scientific research to study RNA modifications and their effects on various biological processes. The incorporation of the carbon-13 isotope allows for more precise tracking and analysis in experimental settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C typically involves the methylation of adenosine at the N6 position, followed by the incorporation of the carbon-13 isotope. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
N6-Methyladenosine-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group at the N6 position is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while reduction could produce N6-methyladenosine alcohol derivatives.
科学的研究の応用
N6-Methyladenosine-13C has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of RNA modifications.
Biology: Helps in understanding the role of RNA modifications in gene expression, RNA stability, and protein translation.
Medicine: Investigated for its potential role in disease mechanisms, including cancer and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA modifications.
作用機序
N6-Methyladenosine-13C exerts its effects by modifying RNA molecules at the N6 position of adenosine. This modification can influence RNA stability, splicing, and translation by altering the interaction of RNA with various proteins and enzymes. The molecular targets include RNA-binding proteins and methyltransferases, which recognize and bind to the modified RNA, thereby regulating its function.
類似化合物との比較
Similar Compounds
N6-Methyladenosine: The non-labeled version of the compound.
N6-Methyladenosine-13C3: Another labeled isotope with three carbon-13 atoms.
N6-Hydroperoxymethyladenosine: An oxidation product of N6-Methyladenosine.
Uniqueness
N6-Methyladenosine-13C is unique due to the incorporation of the carbon-13 isotope, which allows for more precise tracking and analysis in experimental studies. This makes it particularly valuable in research settings where detailed understanding of RNA modifications is required.
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7-,8-,11-/m1/s1/i1+1 |
InChIキー |
VQAYFKKCNSOZKM-KGEFGKJUSA-N |
異性体SMILES |
[13CH3]NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13867899.png)
![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)

![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)



![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)


